The synthesis of Baicalein 7-O-beta-D-ethylglucuronide involves several steps, primarily focusing on the glycosylation of baicalein. The following methods are commonly employed:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm the formation of the desired product.
The molecular formula of Baicalein 7-O-beta-D-ethylglucuronide is , with a molecular weight of approximately 462.42 g/mol. Its structure features:
The compound's structural representation can be visualized through its SMILES notation: CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
.
Baicalein 7-O-beta-D-ethylglucuronide participates in various chemical reactions, primarily involving:
The mechanism of action of Baicalein 7-O-beta-D-ethylglucuronide primarily involves its role as an antioxidant and anti-inflammatory agent:
In vitro studies have demonstrated that Baicalein 7-O-beta-D-ethylglucuronide can protect human endothelial cells from oxidative stress induced by hydrogen peroxide.
Baicalein 7-O-beta-D-ethylglucuronide exhibits several notable physical and chemical properties:
Baicalein 7-O-beta-D-ethylglucuronide has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1